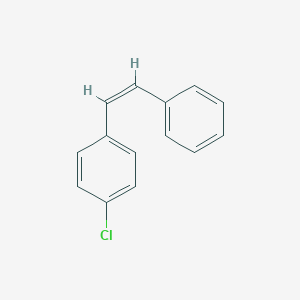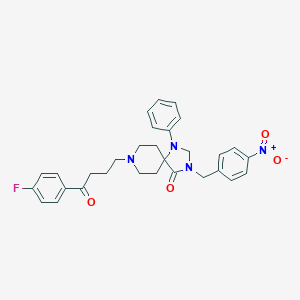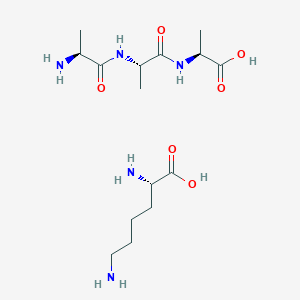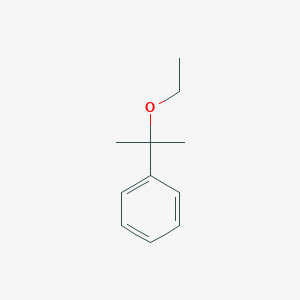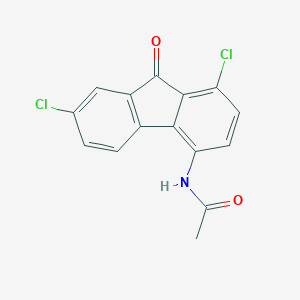
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide, also known as DOFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOFAA is a derivative of fluorenone, which is a polycyclic aromatic compound.
Mécanisme D'action
The mechanism of action of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to investigate its mechanism of action and its efficacy in animal models.
Another area of interest is its use as a building block for the synthesis of novel organic materials. Researchers are exploring the use of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide in the development of new organic semiconductors and sensors.
In conclusion, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and organic electronics.
Méthodes De Synthèse
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is synthesized by reacting 1,7-dichlorofluorenone with acetic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
In materials science, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in organic electronics, such as organic solar cells and organic light-emitting diodes.
Propriétés
Numéro CAS |
1785-05-3 |
|---|---|
Nom du produit |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
Formule moléculaire |
C15H9Cl2NO2 |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-12-5-4-11(17)14-13(12)9-3-2-8(16)6-10(9)15(14)20/h2-6H,1H3,(H,18,19) |
Clé InChI |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
SMILES canonique |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
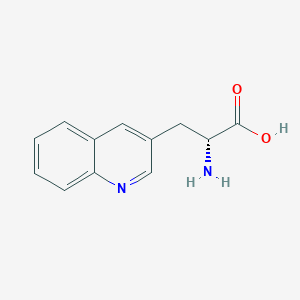
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
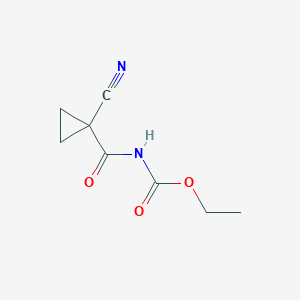
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
